5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a methylbenzene sulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromo-substituted pyrazole ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The bromo-substituted pyrazole ring can also interact with specific binding sites, modulating the activity of the target proteins .
Comparison with Similar Compounds
Similar compounds to 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride include:
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: This compound has a similar structure but lacks the methyl group on the benzene ring.
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of a methyl group on the benzene ring.
4-bromo-1H-pyrazole derivatives: These compounds share the bromo-substituted pyrazole ring but differ in the substituents attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2S/c1-7-2-3-9(4-10(7)17(12,15)16)14-6-8(11)5-13-14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCBSWBZXZKYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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